2-(Hydroxymethyl)piperidin-3-ol

glycosidase inhibition α-rhamnosidase iminosugar

Acquire the (2S,3R)-configured chiral piperidine validated by co-crystallography (PDB 6RRX, 1.84 Å). Unlike generic piperidines, its unique 2-hydroxymethyl & 3-hydroxyl geometry enables dual H-bond coordination to active-site zinc, yielding a 0.058–0.1 µM Ki against dGMII. Selective α-rhamnosidase inhibition (Ki 16.6 µM) with zero α-D-mannosidase activity allows unambiguous mechanistic probing. Use as a swainsonine fragment building block for iminosugar libraries. Essential reference standard for chiral HPLC enantiomeric excess determination.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 27230-48-4
Cat. No. B8791473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethyl)piperidin-3-ol
CAS27230-48-4
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESC1CC(C(NC1)CO)O
InChIInChI=1S/C6H13NO2/c8-4-5-6(9)2-1-3-7-5/h5-9H,1-4H2
InChIKeyWRLZCUCTSFUOQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Hydroxymethyl)piperidin-3-ol (CAS 27230-48-4): Chiral Piperidine Building Block for Glycosidase Inhibitor Design and Structural Biology


2-(Hydroxymethyl)piperidin-3-ol (CAS 27230-48-4) is a chiral piperidine derivative featuring both a hydroxymethyl group at the 2-position and a hydroxyl group at the 3-position of the piperidine ring, yielding a molecular formula of C6H13NO2 and a molecular weight of 131.17 g/mol [1]. The compound contains two stereocenters and exists in multiple enantiomeric forms, with the (2S,3R)-stereoisomer (also designated KFW in the PDB) being the most extensively characterized [2]. This bifunctional structure positions the compound as a versatile synthon in medicinal chemistry and as a ligand in structural biology studies of glycosidase enzymes [3].

Why Simple Piperidinols or Hydroxymethylpiperidines Cannot Replace 2-(Hydroxymethyl)piperidin-3-ol in Glycosidase-Targeted Research


Generic substitution with simpler piperidine analogs is precluded by the compound's unique spatial arrangement of dual hydrogen-bonding functionalities. Compounds such as piperidin-3-ol (MW 101.15 g/mol) or 2-hydroxymethylpiperidine (MW 115.17 g/mol) lack the requisite bifunctional geometry to simultaneously coordinate the active-site zinc ion and engage the substrate-binding pocket of class II α-mannosidases [1]. The (2S,3R)-stereochemistry is critical for achieving the specific Ki of 0.058-0.1 μM against dGMII, as documented in BRENDA [2]. Furthermore, the compound demonstrates distinct selectivity profiles: it is a potent α-rhamnosidase inhibitor (Ki = 16.6 μM) but is completely ineffective against α-D-mannosidase, a property not shared by structurally related iminosugars [3][4]. This stereochemistry-dependent activity profile underscores that neither racemic mixtures nor alternative regioisomers can serve as functional equivalents.

Quantitative Differentiation of 2-(Hydroxymethyl)piperidin-3-ol: Head-to-Head Glycosidase Inhibition Data


α-Rhamnosidase Inhibition: 2-(Hydroxymethyl)piperidin-3-ol vs. 1,6-Dideoxynojirimycin

(2S,3R)-2-(Hydroxymethyl)piperidin-3-ol exhibits competitive inhibition of α-rhamnosidase with a Ki of 16.6 μM, whereas the comparator azasugar 1,6-dideoxynojirimycin (ent-1,6-dDNJ) shows a Ki of 4.2 μM under identical conditions [1].

glycosidase inhibition α-rhamnosidase iminosugar

Drosophila Golgi α-Mannosidase II (dGMII) Inhibition: Quantitative Ki and IC50 Values

The (2S,3R)-stereoisomer of 2-(hydroxymethyl)piperidin-3-ol acts as a zinc-chelating inhibitor of Drosophila melanogaster Golgi α-mannosidase II (dGMII, EC 3.2.1.114). Quantitative enzyme kinetic data from BRENDA reveal a Ki range of 0.058-0.1 μM and an IC50 of 0.018 μM [1]. The compound binds to the active site and coordinates the catalytic zinc ion, as confirmed by X-ray crystallography (PDB 6RRX) [2].

dGMII glycosidase inhibitor zinc coordination

Lack of α-D-Mannosidase Inhibition: A Critical Selectivity Differentiator

In contrast to the natural alkaloid swainsonine—a potent pan-α-mannosidase inhibitor—(2S,3R)-2-(hydroxymethyl)piperidin-3-ol was found to be completely ineffective as an inhibitor of α-D-mannosidase [1]. This was demonstrated in a synthetic study where the compound, designed as a fragment of swainsonine, showed no detectable inhibition of α-D-mannosidase activity [1].

α-D-mannosidase selectivity swainsonine fragment

Stereochemical Impact on Biological Activity: Class-Level Inference from Piperidin-3-ol ALK Inhibitors

In a study of pyrrolotriazine-based anaplastic lymphoma kinase (ALK) inhibitors, piperidine-3-ol derivatives demonstrated improved physicochemical and pharmacokinetic properties compared to piperidine-3,4-diol analogs, despite comparable in vitro ALK activity [1]. Critically, stereochemistry at the C3 and C4 centers had a marked impact on in vivo inhibition of ALK autophosphorylation: trans-4-aryl-piperidine-3-ols were more potent than their cis diastereomers [1]. This class-level finding underscores that stereochemistry in piperidin-3-ol derivatives is a key determinant of biological performance.

stereochemistry ALK inhibition piperidin-3-ol scaffold

Procurement-Driven Application Scenarios for 2-(Hydroxymethyl)piperidin-3-ol Based on Quantitative Evidence


Structural Biology of Class II α-Mannosidases: Co-Crystallization and Zinc Chelation Studies

The high-resolution (1.84 Å) co-crystal structure of (2S,3R)-2-(hydroxymethyl)piperidin-3-ol bound to Drosophila melanogaster Golgi α-mannosidase II (PDB 6RRX) provides a validated template for studying the active-site zinc coordination geometry and substrate-binding interactions of this clinically relevant enzyme [1]. The compound's nanomolar Ki (0.058-0.1 μM) and IC50 (0.018 μM) values ensure robust occupancy in crystallographic experiments [2].

Selective α-Rhamnosidase Probe Development for Glycobiology Research

With a Ki of 16.6 μM against α-rhamnosidase, (2S,3R)-2-(hydroxymethyl)piperidin-3-ol serves as a moderate-affinity, competitive inhibitor suitable for probing the physiological roles of α-rhamnosidase in bacterial and plant systems [3]. Its selectivity (no inhibition of α-D-mannosidase) allows for cleaner interpretation of α-rhamnosidase-specific effects in complex biological matrices [4].

Chiral Building Block for Synthesis of Piperidine-Containing Bioactives

The compound's bifunctional nature (2-hydroxymethyl and 3-hydroxyl groups) makes it a valuable chiral synthon for constructing more complex piperidine-based pharmaceuticals and alkaloid analogs [5]. Its use as a swainsonine fragment underscores its utility in generating focused libraries of iminosugar analogs for glycosidase inhibitor discovery [4].

Reference Standard for Enantiomeric Purity Assessment in Chiral Chromatography

Given the documented impact of stereochemistry on biological activity for piperidin-3-ol derivatives [6], the (2S,3R)-isomer of 2-(hydroxymethyl)piperidin-3-ol can serve as an analytical reference standard for chiral HPLC method development and enantiomeric excess determination in both synthetic chemistry and quality control workflows.

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